14-chloro-3,6,9,12-tetraoxatetradecan-1-ol is a chemical compound with the molecular formula and a molecular weight of approximately 256.72 g/mol. This compound belongs to a class of chemicals known as polyether alcohols, characterized by the presence of multiple ether linkages and hydroxyl groups in their structure. It is primarily utilized in various chemical processes and has applications in both industrial and scientific fields.
This compound can be synthesized from ethylene oxide and ethylene glycol monoethyl ether, typically using potassium hydroxide as a catalyst. Additionally, it has been identified in natural sources such as the leaves of Eucalyptus urograndis and Eucalyptus urophylla, as well as in the methanolic extracts of plants like Equisetum arvense and Alchemila vulgaris .
The synthesis of 14-chloro-3,6,9,12-tetraoxatetradecan-1-ol can be achieved through several methods:
The reaction conditions must be carefully monitored to prevent side reactions and ensure that the desired product is obtained. Parameters such as temperature (usually between 60°C to 120°C) and pressure (up to 2 atmospheres) are critical for successful synthesis.
The molecular structure of 14-chloro-3,6,9,12-tetraoxatetradecan-1-ol features a long carbon chain with multiple ether linkages and a hydroxyl group. The presence of chlorine at the 14th position contributes to its unique properties.
Key structural data include:
14-chloro-3,6,9,12-tetraoxatetradecan-1-ol participates in various chemical reactions typical of polyether alcohols:
The reactivity of this compound is influenced by its functional groups; thus, reaction conditions (such as solvent choice and temperature) must be optimized for desired outcomes.
The mechanism of action for 14-chloro-3,6,9,12-tetraoxatetradecan-1-ol primarily involves its role as a solvent or reagent in chemical reactions. Its ether linkages provide solubility for various organic compounds while its hydroxyl group allows for hydrogen bonding interactions.
Research indicates that compounds similar to 14-chloro-3,6,9,12-tetraoxatetradecan-1-ol exhibit surfactant properties due to their amphiphilic nature, which makes them useful in formulations requiring emulsification or solubilization .
14-chloro-3,6,9,12-tetraoxatetradecan-1-ol is typically found as a colorless liquid at room temperature.
Key chemical properties include:
Relevant data from sources indicate that it has low toxicity levels when handled appropriately .
14-chloro-3,6,9,12-tetraoxatetradecan-1-ol finds applications across several domains:
Additionally, due to its surfactant properties, it is also explored for potential uses in formulations within pharmaceuticals and cosmetics .
The development of PEGylated therapeutics progressed through distinct phases, driven by innovations in polymer chemistry:
1970s–1980s: Protein PEGylation EraInitial work focused on conjugating methoxy-PEG (mPEG) to proteins like bovine serum albumin and catalase via triazine-based linkers. This reduced immunogenicity and extended half-life, culminating in the 1990 FDA approval of Adagen® (pegademase bovine) for severe combined immunodeficiency. Early PEG chains were short (≤5 kDa) and attached nonspecifically to lysine residues [9].
1990s–2000s: Nanocarrier FunctionalizationPEGylation expanded to liposomes and polymeric nanoparticles. Seminal work by Gabizon demonstrated that PEGylated liposomal doxorubicin (Doxil®) avoided opsonization and achieved enhanced tumor targeting. Concurrently, Kataoka and Langer developed PEG-poly(lactic-co-glycolic acid) (PLGA) nanoparticles, where PEG "brush" conformations (chain density >0.5 chains/nm²) minimized protein adsorption and extended circulation [1] [6].
2010s–Present: Site-Specific ConjugationHeterobifunctional PEG derivatives (e.g., chloro-PEG-azide) enabled controlled bioconjugation. Technologies like strain-promoted azide-alkyne cycloaddition (SPAAC) leveraged termini such as azides (14-azido-3,6,9,12-tetraoxatetradecan-1-ol) for linker-free coupling. This advanced tumor-targeted therapies like antibody-drug conjugates [7] [10].
Table 1: Evolution of Key PEGylated Therapeutics
Era | Representative Drug | PEG Functionality | Impact |
---|---|---|---|
1990s | Adagen® | 5 kDa linear mPEG, random lysine attachment | First FDA-approved PEGylated protein; reduced immunogenicity |
2000s | Doxil® | 2 kDa PEG-DSPE phospholipid anchor | Stealth liposomes; reduced RES clearance |
2020s | Yorvipath® | Branched 40 kDa PEG, N-terminal linkage | Prolonged parathyroid hormone activity |
Terminal groups dictate PEG derivatives’ reactivity, biodistribution, and application scope. The chloride terminus in 14-chloro-3,6,9,12-tetraoxatetradecan-1-ol enables nucleophilic substitution for covalent bonding, while chain length modulates hydration and steric effects.
PEG chain length and terminal group hydrophilicity influence biological behavior:
Table 2: Functional Group Comparison in Tetraoxatetradecanol Derivatives
Terminal Group | Reactivity | Key Applications | Example Compound |
---|---|---|---|
Chloride (-Cl) | Nucleophilic substitution | Lipid conjugates, small-molecule prodrugs | 14-Chloro-3,6,9,12-tetraoxatetradecan-1-ol |
Azide (-N₃) | Click chemistry (SPAAC) | Fluorescent probes, ADC linkers | 14-Azido-3,6,9,12-tetraoxatetradecan-1-ol |
Hydroxyl (-OH) | Esterification/etherification | Surfactants, polymer backbones | 3,6,9,12-Tetraoxatetradecan-1-ol |
Table 3: Synthetic Routes for Chloro-Functionalized PEG Derivatives
Reaction | Reagents/Conditions | Product | Yield |
---|---|---|---|
Sulfonylation of PEG-OH | Tosyl chloride, pyridine, 0°C | PEG-OTs | 85–90% |
Halogenation | NaI, acetone, reflux | PEG-I | 75% |
Nucleophilic substitution | NaCl, DMF, 80°C | 14-Chloro-3,6,9,12-tetraoxatetradecan-1-ol | 70% |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0